N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide
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Overview
Description
N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide is a chemical compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylidene group and a 4-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-iodobenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Condensation Reactions: It can react with other aldehydes or amines to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products.
Scientific Research Applications
N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The iodine atom and the sulfonamide group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-iodophenyl)methylidene]cyclohexanamine
- N-(4-iodophenyl)-β-alanine derivatives
- 2,4,6-trimethylbenzenesulfonyl hydrazones
Uniqueness
N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide is unique due to the specific positioning of the iodine atom and the sulfonamide group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C14H12INO2S |
---|---|
Molecular Weight |
385.22 g/mol |
IUPAC Name |
N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12INO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3 |
InChI Key |
WPJHJBMMPLXYLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
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